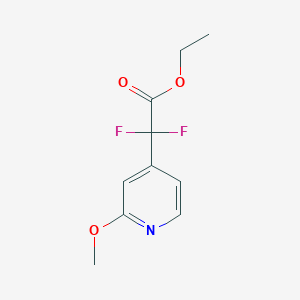

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Description

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate is a fluorinated ester featuring a 2-methoxypyridin-4-yl substituent. This compound belongs to a class of difluoroacetate derivatives with applications in medicinal chemistry and organic synthesis. Its structure combines a pyridine ring (modified with a methoxy group at the 2-position) and an ethyl difluoroacetate moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-4-5-13-8(6-7)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQEDLQVWJTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=NC=C1)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate typically involves the introduction of the difluoromethyl group adjacent to an aromatic or heteroaromatic ring, in this case, a 2-methoxypyridin-4-yl moiety, followed by esterification to form the ethyl ester. The key synthetic challenge lies in the selective formation of the difluoro-substituted acetyl fragment and its coupling with the methoxypyridine ring.

Direct Photoredox Catalysis Method

One documented approach to synthesize related ethyl 2,2-difluoro-2-arylacetates involves photoredox catalysis under mild conditions:

- A Schlenk tube setup under inert atmosphere (argon) is charged with a photocatalyst such as Iridium tris(2-phenylpyridine) [Ir(PPy)3], a base like potassium hydrogen phosphate (K2HPO4), and the heteroaromatic substrate (e.g., methoxypyridine derivative).

- The solvent DMSO is added, followed by ethyl bromodifluoroacetate as the difluoroacetate source.

- The reaction mixture is irradiated with blue LED light (12 W) for 24 hours with stirring.

- After completion, the mixture is diluted with ethyl acetate, washed, dried, filtered, and concentrated.

- Purification by silica gel chromatography yields the pure this compound.

- Crystallization is achieved by slow evaporation from an ethyl acetate/petroleum ether mixture at room temperature over several days.

This method provides a mild, efficient route with good selectivity and is adaptable to various methoxypyridine derivatives.

Boronate Ester and Suzuki–Miyaura Coupling Route

Another synthetic route involves the preparation of boronate ester intermediates and subsequent Suzuki–Miyaura cross-coupling to install the methoxypyridinyl group:

- Starting from halogenated methoxypyridine derivatives, boronate esters are prepared via Miyaura borylation.

- Ethyl 2,2-difluoro-2-substituted acetate intermediates are synthesized through nucleophilic substitution or cyclization reactions involving ethyl 2-mercaptoacetate and other precursors.

- The key intermediate is then coupled with the boronate ester under palladium catalysis (e.g., PdCl2(dppf)- DCM) to yield the target compound.

- This method allows structural diversity and the introduction of various substituents on the pyridine ring, enhancing biological activity potential.

The detailed synthetic sequences involve multiple steps including bromination, cyclization, nucleophilic substitution, and cross-coupling, with reaction conditions optimized for high yields and purity.

Synthesis via 2-Ethoxymethylene-4,4-difluoroacetoacetate Intermediate

A patented industrially relevant method focuses on synthesizing ethyl 2,2-difluoroacetate derivatives starting from ethyl 4,4-difluoroacetoacetate:

- The key step is the condensation of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of a polycarbonate-supported composite metal catalyst.

- The composite metal catalyst consists of immobilized aluminum trichloride, titanium tetrachloride, and/or tin tetrachloride on a polycarbonate resin.

- Reaction conditions typically involve heating the mixture at 80–110°C for 1–5 hours.

- After reaction completion, the catalyst is filtered off and can be reused.

- This process yields ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate with high yield (approximately 96–97%) and purity (~65–67% content), which can be further transformed into the target this compound via subsequent coupling reactions.

This method is notable for its operational simplicity, cost-effectiveness, and catalyst recyclability, making it attractive for large-scale synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The photoredox method offers a green chemistry approach by using visible light and mild conditions, minimizing harsh reagents.

- Suzuki–Miyaura coupling routes enable the introduction of various substituents on the pyridine ring, allowing medicinal chemists to tailor biological activity.

- The polycarbonate-supported composite metal catalyst system provides a robust and reusable catalytic platform, improving process economics and sustainability in industrial settings.

- The choice of method depends on scale, desired purity, substrate availability, and downstream application requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced, although this is less common.

Substitution: Substitution reactions are more frequent, where the fluorine atoms or the methoxy group can be replaced by other functional groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions[3][3]. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to facilitate the reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds[3][3].

Scientific Research Applications

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl derivative (electron-withdrawing nitro group) exhibits higher reactivity in nucleophilic substitutions compared to the 2-methoxypyridin-4-yl variant (electron-donating methoxy group) .

- Heteroaromatic vs.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (C₁₁H₁₂F₂NO₃, ~268.22 g/mol) is heavier than simpler phenyl derivatives (e.g., p-tolyl variant: 214.21 g/mol) due to the pyridine ring and methoxy group .

- Solubility : The heteroaromatic ring may improve aqueous solubility relative to purely hydrocarbon-substituted esters (e.g., p-tolyl derivative) but reduce it compared to hydroxylated analogues .

Biological Activity

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C11H12F2O3

- Molecular Weight : 230.21 g/mol

- CAS Number : 1546848-14-9

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Signaling Pathways : The compound has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer (NSCLC) cells. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapy.

- Induction of Apoptosis : In vitro studies indicate that this compound can induce apoptosis in NSCLC cell lines. It promotes cell cycle arrest, thereby inhibiting the proliferation and migration of cancer cells.

- Interaction with Enzymes : this compound interacts with various enzymes involved in metabolic processes, influencing their activity and stability. This interaction can lead to either activation or inhibition depending on the specific enzyme targeted.

Biochemical Pathways

The compound plays a critical role in various biochemical pathways:

- Cell Cycle Regulation : By affecting the cell cycle, it can halt the progression of cancer cells from one phase to another, effectively reducing tumor growth.

- Apoptotic Pathways : The activation of apoptotic pathways leads to programmed cell death, which is essential for eliminating cancerous cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: NSCLC Cell Lines

A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in:

- Inhibition of Proliferation : A significant reduction in cell viability was observed.

- Invasion and Migration Suppression : The compound effectively inhibited the migratory capacity of cancer cells.

Results indicated that concentrations as low as 10 µM could induce noticeable effects on cell viability and migration.

Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed:

- EGFR Inhibition : The compound was found to inhibit EGFR phosphorylation, leading to decreased downstream signaling through the PI3K/AKT pathway.

- Cell Cycle Arrest at G1 Phase : Flow cytometry analysis confirmed an increase in G1 phase cells post-treatment, indicating effective cell cycle arrest.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Proliferation | Significant reduction in NSCLC cell growth | |

| Induction of Apoptosis | Increased apoptotic markers in treated cells | |

| Suppression of Migration | Reduced migratory ability in vitro |

Q & A

Basic: What are the established synthetic routes for Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate?

Answer:

A common approach involves coupling fluorinated intermediates with pyridinyl moieties. For example:

- Suzuki-Miyaura Cross-Coupling : Reacting (2-methoxypyridin-4-yl)boronic acid with ethyl 2,2-difluoroacetate derivatives under palladium catalysis enables selective aryl-fluorine bond formation .

- Reductive Defluorination : Magnesium (Mg) with trimethylsilyl chloride (TMSCl) can mediate reductive defluorination of polyfluorinated precursors to achieve controlled mono- or difluoro products, as demonstrated in analogous syntheses .

- Fluorination Reagents : Difluoroacetaldehyde derivatives or sodium difluoromethanesulfinate (from fluorination reagent catalogs) may serve as fluorinating agents to introduce the difluoroacetate group .

Advanced: How can reductive defluorination be optimized during synthesis to minimize side product formation?

Answer:

- Reagent Stoichiometry : Maintain a 1:1 molar ratio of Mg:TMSCl to prevent over-defluorination, as excess Mg may lead to complete defluorination.

- Temperature Control : Conduct reactions at 0–5°C to slow reaction kinetics and improve selectivity .

- In Situ Monitoring : Use NMR to track defluorination progress and identify intermediates. Adjust reaction time based on spectral data to halt at the desired stage.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- and NMR : Essential for confirming the presence of methoxy (δ ~3.9 ppm), pyridinyl protons, and difluoroacetate groups (δ -90 to -110 ppm for CF) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying regiochemistry and fluorine positioning .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of the fluorinated ester.

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., SARS-CoV-2 inhibition vs. inactivity)?

Answer:

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, fluorination pattern) and test against target enzymes (e.g., SARS-CoV-2 main protease) .

- Crystallographic Docking : Use programs like AutoDock to model interactions between the compound and enzyme active sites. Compare with experimental inhibition data .

- Replicate Assays : Control variables such as solvent (DMSO concentration), enzyme purity, and assay pH to eliminate experimental artifacts .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Thermal Stability : Store at -20°C in airtight containers to prevent decomposition, as fluorinated esters may degrade under heat or moisture .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; fluorinated compounds can penetrate latex .

Advanced: What strategies are employed to introduce the difluoroacetate group while maintaining regioselectivity?

Answer:

- Electrophilic Fluorination : Use Selectfluor® or NFSI (N-fluorobenzenesulfonimide) to selectively fluorinate α-keto esters.

- Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) with tert-butyldimethylsilyl (TBS) groups before fluorination .

- Microwave-Assisted Synthesis : Enhances reaction uniformity and reduces side reactions in fluorination steps .

Basic: How to purify this compound using solvent extraction methods?

Answer:

- Liquid-Liquid Extraction : Partition between ethyl acetate and water (3:1 ratio) to remove polar impurities. Ethyl acetate’s moderate polarity (log P ~0.7) efficiently extracts fluorinated esters .

- Column Chromatography : Use silica gel with hexane:ethyl acetate (4:1) gradient elution. Monitor fractions via TLC (R ~0.3 in same solvent system).

- Recrystallization : Dissolve in hot ethanol and cool to -20°C for 12 hours to obtain crystalline product .

Advanced: How to design experiments to assess its potential as a protease inhibitor?

Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FRET substrates for SARS-CoV-2 3CL) to measure IC. Include positive controls (e.g., GC376) .

- Cellular Toxicity : Test against Vero E6 cells to determine CC and selectivity index (SI = CC/IC).

- Metabolic Stability : Incubate with liver microsomes (human or murine) to assess half-life (t) and guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.